

Application Notes & Protocols: 2-Methoxyquinoline-4-carboxylic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

Cat. No.: B158296

[Get Quote](#)

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the applications of **2-Methoxyquinoline-4-carboxylic acid**. It details the compound's core reactivity, provides validated protocols for its use in synthesizing bioactive molecules, and offers insights into the rationale behind key experimental steps.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

2-Methoxyquinoline-4-carboxylic acid (CAS No. 10222-62-5) is a heterocyclic building block of significant interest in pharmaceutical research and organic synthesis.^[1] Its rigid quinoline core is a privileged scaffold found in numerous natural products and synthetic drugs, imparting favorable physicochemical and pharmacological properties. The quinoline-4-carboxylic acid motif, in particular, is a cornerstone for developing a wide range of therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory activities.^{[2][3][4]}

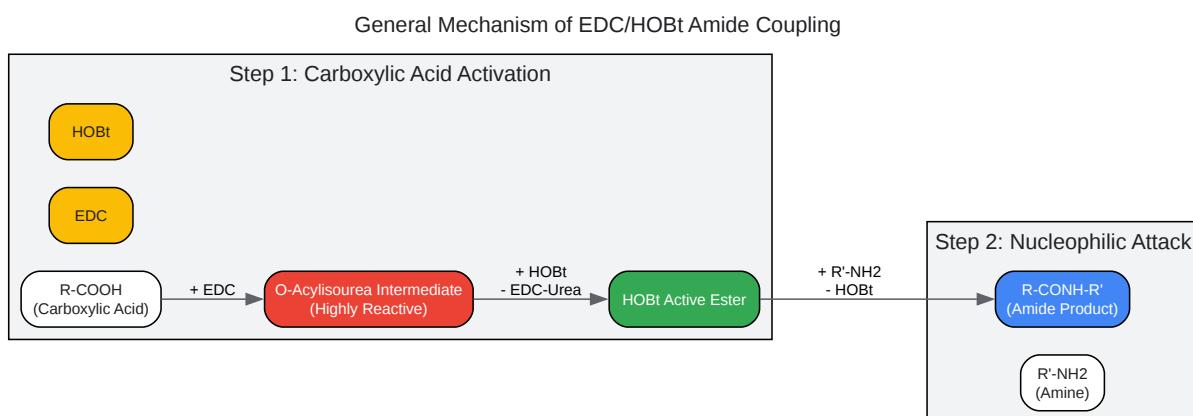
This guide focuses on the primary utility of **2-Methoxyquinoline-4-carboxylic acid**: its role as an electrophilic partner in amide coupling reactions to generate a diverse library of N-substituted quinoline-4-carboxamides.

Physicochemical Properties & Safety Data

Proper handling and characterization of the starting material are critical for reproducible and successful synthesis. The key properties and safety information for **2-Methoxyquinoline-4-carboxylic acid** are summarized below.

Property	Value	Source
CAS Number	10222-62-5	[1]
Molecular Formula	C ₁₁ H ₉ NO ₃	
Molecular Weight	203.19 g/mol	
Appearance	Solid	
Storage	Room Temperature	[1]
GHS Pictogram	GHS07 (Exclamation Mark)	
GHS Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[5]

Core Reactivity: The Amide Coupling Mechanism


The synthetic utility of **2-Methoxyquinoline-4-carboxylic acid** is dominated by the reactivity of its carboxylic acid functional group. Direct condensation with an amine is generally infeasible due to a competing acid-base reaction that deactivates the amine nucleophile.[\[6\]](#) Therefore, activation of the carboxylic acid is required.

A robust and widely used method is carbodiimide-mediated coupling, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBT).[\[7\]](#)[\[8\]](#)

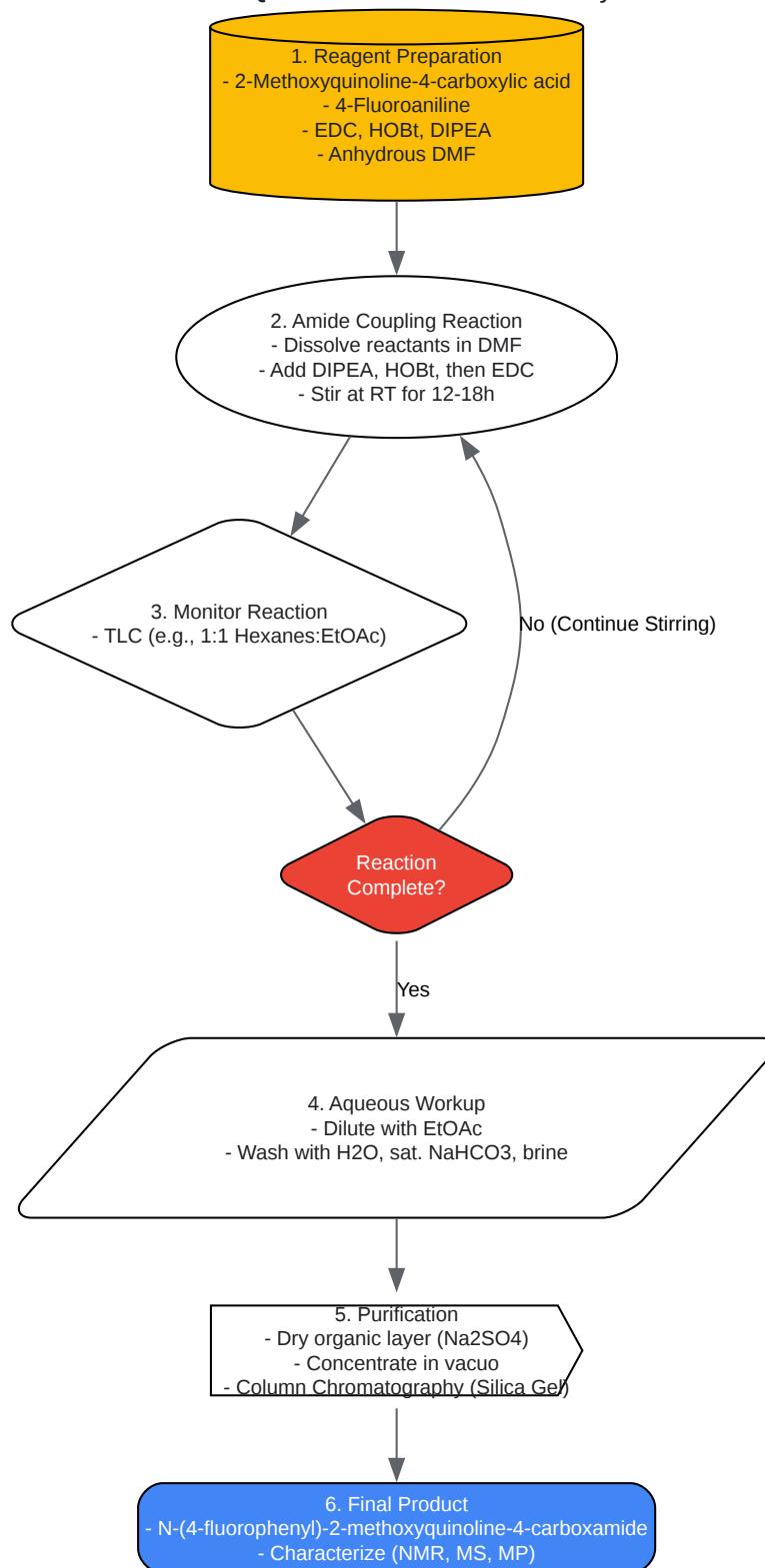
Causality Behind Reagent Choice:

- EDC: This water-soluble carbodiimide converts the carboxylic acid's hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.[6] Its water solubility simplifies purification, as the urea byproduct can be easily removed with an aqueous wash.[8]
- HOBr: This additive serves two critical functions. First, it reacts with the O-acylisourea intermediate to form an HOBr-ester. This new intermediate is less reactive than the O-acylisourea, which helps to suppress side reactions. Second, and more importantly, it minimizes the risk of racemization if chiral amines or carboxylic acids are used.[8]

The general mechanism for this crucial transformation is outlined below.

[Click to download full resolution via product page](#)

Caption: General mechanism of EDC/HOBr mediated amide bond formation.


Application Protocol: Synthesis of a Bioactive Carboxamide Analog

This section provides a detailed protocol for the synthesis of N-(4-fluorophenyl)-2-methoxyquinoline-4-carboxamide, a representative example of a potentially bioactive compound derived from the title intermediate. The choice of a fluorinated aniline is illustrative of common strategies in medicinal chemistry to modulate pharmacokinetic properties.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from reagent preparation to product isolation.

Workflow for Quinoline-4-Carboxamide Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxyquinoline-4-carboxylic acid [myskinrecipes.com]
- 2. 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 5. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- To cite this document: BenchChem. [Application Notes & Protocols: 2-Methoxyquinoline-4-carboxylic Acid as a Versatile Chemical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158296#2-methoxyquinoline-4-carboxylic-acid-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com